{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride
Description
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride is a secondary amine derivative characterized by a benzyloxy-substituted phenyl ring at the 2-position and an isopropylamine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or industrial applications.
Properties
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(2)18-12-16-10-6-7-11-17(16)19-13-15-8-4-3-5-9-15;/h3-11,14,18H,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOOCHWQUCCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzyloxybenzaldehyde: The initial step involves the reaction of benzyl alcohol with benzaldehyde in the presence of an acid catalyst to form benzyloxybenzaldehyde.
Reduction to Benzyloxybenzyl Alcohol: The benzyloxybenzaldehyde is then reduced to benzyloxybenzyl alcohol using a reducing agent such as sodium borohydride.
Formation of Benzyloxybenzyl Chloride: The benzyloxybenzyl alcohol is converted to benzyloxybenzyl chloride using thionyl chloride.
Amination: The benzyloxybenzyl chloride is then reacted with isopropylamine to form {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzyloxybenzaldehyde, benzyloxybenzoic acid.
Reduction: Benzyloxybenzyl alcohol, {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Overview
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride is an organic compound that has garnered attention in various scientific fields due to its unique structural properties. The compound features a benzyloxy group attached to a phenyl ring, along with an isopropylamine moiety, which enhances its solubility and potential biological activity. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
- Intermediate in Synthesis : The compound is widely used as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.
- Reactivity Studies : The benzyloxy group can undergo oxidation and reduction reactions, facilitating the study of reaction mechanisms and the development of new synthetic pathways. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce secondary or tertiary amines.
Biology
- Enzyme Interaction Studies : Due to its structural similarity to biologically active molecules, this compound is investigated for its interactions with enzymes and receptors. These studies help elucidate the compound's role in biological systems and its potential therapeutic effects.
- Predictive Modeling : Researchers have developed predictive models to assess the compound's biological activity based on its chemical structure. These models indicate a broad spectrum of potential therapeutic effects, suggesting that the compound may interact with various biological targets .
Medicine
- Pharmacological Research : The compound is explored for its pharmacological properties, including potential therapeutic applications in treating various diseases. Its unique structure may enhance binding affinity to specific receptors, which could lead to the development of new drugs.
- Drug Development : In medicinal chemistry, this compound serves as a lead compound for developing new pharmaceuticals. Its ability to modulate biological activity makes it a candidate for further investigation in drug formulation.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The amine moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, alkyl chain length, and functional groups. Key parameters include molecular weight, substituent effects, and commercial availability.
Positional Isomers of the Benzyloxy Group
Alkyl Chain Variations
Halogen-Substituted Analogs
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| (2,4-Dichlorophenyl)methylamine hydrochloride | 2,4-Dichloro | C₁₀H₁₄Cl₃N | 264.59 | Electron-withdrawing Cl groups decrease amine basicity (pKa ~5.8), altering ionizability and receptor interactions . |
Other Functional Group Modifications
| Compound Name | Functional Group | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| Benzyl(2-methylpropoxy)amine hydrochloride | 2-Methylpropoxy | C₁₁H₁₈ClNO | 215.72 | Ether linkage replaces benzyloxy-phenyl; reduced aromaticity may lower π-π stacking potential in drug design . |
Biological Activity
The compound {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride is an organic molecule belonging to the class of phenylmethylamines. Its structure features a benzyloxy group attached to a phenyl ring, which is further connected to a propan-2-ylamine moiety. This unique arrangement contributes to its potential biological activities, primarily through interactions with specific enzymes and receptors.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The benzyloxy group enhances hydrophobic interactions, while the amine group allows for hydrogen bonding and ionic interactions, which are crucial for biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
- Receptors : It can bind to various receptors, potentially affecting signal transduction pathways.
These interactions can lead to various biological effects, such as modulation of cell proliferation, differentiation, and apoptosis.
Biological Activity Data
| Biological Activity | Description |
|---|---|
| Enzyme Interaction | Modulates enzyme activity, potentially affecting metabolic pathways. |
| Receptor Binding | Interacts with specific receptors, influencing cellular signaling. |
| Pharmacological Effects | Explored for therapeutic applications in treating various diseases. |
Case Studies and Research Findings
- Enzyme Modulation : Research indicates that compounds similar to this compound can modulate protein kinase activities. These enzymes play critical roles in cell signaling and regulation of cellular functions such as proliferation and apoptosis .
- Receptor Interaction : Studies have shown that similar compounds exhibit selective binding to adrenergic receptors, which are involved in cardiovascular responses. This suggests potential applications in treating conditions like hypertension and heart failure .
- Pharmacological Investigations : The compound has been explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities. For example, related compounds have been documented to inhibit cancer cell proliferation through targeted receptor interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-(benzyloxy)benzyl chloride and isopropylamine, followed by HCl salt formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature : Reflux conditions (~80–100°C) improve conversion rates .
- Purification : Recrystallization from ethanol/water mixtures or HPLC (C18 column, acetonitrile/water mobile phase) achieves >98% purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the benzyloxy phenyl group (δ 7.2–6.8 ppm for aromatic protons) and isopropylamine moiety (δ 2.8–3.2 ppm for CHN) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the [M+H] ion at m/z 256.3 (free base) and 292.8 (HCl salt) .
- X-ray Crystallography : SHELXL refinement ( ) resolves bond angles and salt formation, with Cl interacting via N–H···Cl hydrogen bonds .
Q. How does the compound's solubility profile impact formulation for in vitro studies?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS at pH 7.4). For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. What mechanistic insights explain the compound's neuroprotective effects in Parkinsonian models?
- Methodological Answer :
- Target Identification : Molecular docking suggests affinity for monoamine oxidase B (MAO-B; ∆G = −9.2 kcal/mol) and dopamine D2 receptors (Ki = 120 nM) .
- In Vitro Validation : Use SH-SY5Y cells treated with MPP to measure ROS reduction (via DCFH-DA assay) and mitochondrial membrane stabilization (JC-1 staining) .
- Contradiction Analysis : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, cell density). Standardize protocols using positive controls (e.g., selegiline for MAO-B) .
Q. How does the benzyloxy substituent influence pharmacological activity compared to alkoxy analogs (e.g., propynyloxy or methoxy)?
- Methodological Answer :
- Electronic Effects : Benzyloxy's electron-donating groups enhance π-π stacking with aromatic residues in target proteins, increasing binding affinity vs. methoxy analogs (ΔpIC = 0.8) .
- Biological Half-Life : Microsomal stability assays (human liver microsomes) show benzyloxy derivatives have t = 45 min vs. 22 min for propynyloxy analogs due to reduced CYP3A4 metabolism .
Q. What strategies resolve contradictions in reported cytotoxicity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at the phenyl ring) and assess cytotoxicity in HEK293 and HepG2 cells (CC via MTT assay) .
- Meta-Analysis : Use databases like PubChem to compare toxicity thresholds (e.g., LD in zebrafish models) and identify outliers due to impurities .
Q. Which in vivo models are suitable for evaluating the compound's blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Mice Models : Intravenous administration followed by brain homogenate analysis via LC-MS/MS quantifies brain-to-plasma ratio (target: ≥0.3) .
- Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) : Predicts passive diffusion; a Pe value >4.0 × 10 cm/s indicates high BBB penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
